3-Chloro-5-methylbenzaldehyde
Overview
Description
3-Chloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fifth position. This compound is known for its distinctive aromatic properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 5-methylbenzaldehyde. This reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the third position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloro-5-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-chloro-5-methylbenzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-5-methylbenzoic acid.
Reduction: 3-Chloro-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is employed in the manufacture of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 3-chloro-5-methylbenzaldehyde depends on its application. In biochemical assays, it may act as a substrate for specific enzymes, undergoing transformation through enzyme-catalyzed reactions. In medicinal chemistry, its derivatives may interact with biological targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-Chlorobenzaldehyde: Lacks the methyl group at the fifth position.
5-Methylbenzaldehyde: Lacks the chlorine atom at the third position.
3-Chloro-4-methylbenzaldehyde: Has the methyl group at the fourth position instead of the fifth.
Uniqueness: 3-Chloro-5-methylbenzaldehyde is unique due to the specific positioning of the chlorine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-chloro-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCWBPFVCKOUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444610 | |
Record name | 3-Chloro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-20-6 | |
Record name | 3-Chloro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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